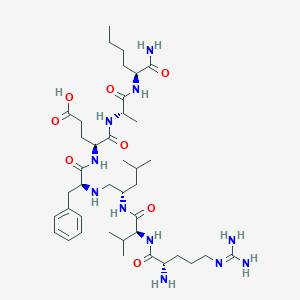

H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 is a complex peptide compound It is composed of multiple amino acids, including L-Ornithine, L-Valine, L-Phenylalanine, L-Glutamic acid, L-Alanine, and L-Norleucine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as HBTU or DIC.

Deprotection: The protecting group on the amino acid is removed, typically using TFA.

Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like HF or TFA.

Industrial Production Methods

Industrial production of this compound would likely scale up the SPPS method, utilizing automated peptide synthesizers to increase efficiency and yield. The process would involve rigorous purification steps, such as HPLC, to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

Reduction: Reduction reactions can target disulfide bonds within the peptide.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or performic acid.

Reduction: Reducing agents such as DTT or TCEP.

Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds.

Wissenschaftliche Forschungsanwendungen

H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in cellular processes and protein interactions.

Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific diseases.

Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Wirkmechanismus

The mechanism of action of H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific context of its application.

Vergleich Mit ähnlichen Verbindungen

H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 can be compared with other peptide compounds, such as:

This compound: Similar in structure but with variations in amino acid sequence.

This compound: Differing in the side chains or protecting groups used.

Biologische Aktivität

H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 is a synthetic peptide that has garnered attention for its diverse biological activities, particularly in the context of antiviral properties and potential therapeutic applications. This compound is specifically noted for its interactions with HIV-1 proteins, but its mechanisms and implications extend beyond virology.

Composition and Structure

The compound is composed of several amino acids, including:

- Arginine (Arg)

- Valine (Val)

- Leucine (Leu)

- Phenylalanine (Phe)

- Glutamic Acid (Glu)

- Alanine (Ala)

- Norleucine (Nle)

The unique structure includes a modification at the Phe position with a psi(CH2NH) linkage, which enhances its stability and biological activity compared to unmodified peptides.

Target Interactions

This compound primarily targets the HIV-1 envelope glycoprotein gp120 and the HIV-1 capsid protein. Its mechanism of action involves:

- Interference with Viral Entry : The peptide disrupts the binding of gp120 to CD4 T cell receptors, preventing the initial stages of HIV infection.

- Modulation of Biochemical Pathways : It affects several pathways associated with the viral life cycle, thereby reducing viral replication and spread.

Antiviral Properties

Research indicates that this compound exhibits potent antiviral activity against HIV. In vitro studies have shown that it can inhibit viral entry effectively, making it a candidate for further development as an antiviral agent.

Antimicrobial Activity

In addition to its antiviral properties, this peptide has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria. It operates by permeabilizing bacterial membranes, leading to cell lysis. Minimum inhibitory concentrations (MICs) for effective antibacterial action are reported in the low micromolar range .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antiviral Efficacy : A study demonstrated that this peptide could significantly reduce HIV replication in cultured human T cells, showcasing its potential as an antiretroviral therapy.

- Antimicrobial Effects : Another study focused on its antibacterial properties, showing rapid bactericidal effects against E. coli and S. aureus within minutes of exposure. The peptide's mechanism involved disrupting membrane integrity, which was confirmed through electron microscopy .

- Peptide Modifications : Research into structural modifications has indicated that variations in amino acid composition can enhance selectivity and potency against specific targets, suggesting avenues for optimizing therapeutic applications .

Data Table: Biological Activities Overview

| Activity Type | Target Organism/Pathogen | Effective Concentration (MIC or IC50) | Mechanism of Action |

|---|---|---|---|

| Antiviral | HIV-1 | IC50 < 10 nM | Inhibition of viral entry |

| Antibacterial | E. coli | MIC ~ 1 µM | Membrane permeabilization |

| Antibacterial | S. aureus | MIC ~ 5 µM | Membrane disruption |

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H69N11O8/c1-7-8-16-29(34(42)54)49-35(55)25(6)47-37(57)30(17-18-32(52)53)50-38(58)31(21-26-13-10-9-11-14-26)46-22-27(20-23(2)3)48-39(59)33(24(4)5)51-36(56)28(41)15-12-19-45-40(43)44/h9-11,13-14,23-25,27-31,33,46H,7-8,12,15-22,41H2,1-6H3,(H2,42,54)(H,47,57)(H,48,59)(H,49,55)(H,50,58)(H,51,56)(H,52,53)(H4,43,44,45)/t25-,27-,28-,29-,30-,31-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWAZUZKMXHYMB-UQGDEETHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NCC(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H69N11O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

832.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How do HIV-1 protease inhibitors work and what are their downstream effects?

A1: HIV-1 protease is an enzyme crucial for the replication cycle of the virus. It cleaves the viral polyprotein into individual functional proteins, which are essential for the assembly of new infectious viral particles []. HIV-1 protease inhibitors are designed to bind to the active site of this enzyme, blocking its activity. This inhibition prevents the maturation of new viral particles, effectively suppressing viral replication within the host [].

Q2: How does understanding the structural differences between RSV and HIV-1 proteases aid in the development of more specific HIV-1 protease inhibitors?

A2: The research highlights key structural differences between RSV and HIV-1 proteases, particularly in the flap regions surrounding the active site []. For instance, RSV S9 protease, even with mutations to mimic HIV-1 protease, possesses unique loop structures (residues 61-63) that are absent in HIV-1 protease []. These differences influence how inhibitors interact with each enzyme. By understanding these subtle variations, researchers can design inhibitors that specifically target HIV-1 protease while minimizing off-target effects on other similar enzymes like RSV protease. This selective targeting is crucial for developing safer and more effective antiviral therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.